(S)-(+)-Glycidyl-4-nitrobenzenesulfonate
Description
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate (CAS 118712-60-0) is a chiral epoxide derivative featuring a 4-nitrobenzenesulfonate (nosylate) group. Its molecular formula is C₉H₈NO₆S (molecular weight: 259.24 g/mol). This compound is widely utilized in organic synthesis as an alkylating agent, particularly in stereoselective reactions due to its (S)-configured glycidyl moiety . The electron-withdrawing nitro group at the para position enhances the leaving group ability of the sulfonate, facilitating nucleophilic substitution reactions. Applications include the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and advanced intermediates .
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-60-0 | |
| Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: (R)-(-)-Glycidyl-4-nitrobenzenesulfonate
The enantiomer, (R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7), shares identical physical and chemical properties (e.g., molecular weight, solubility, melting point) but exhibits opposite optical rotation ([α]D). Key differences arise in chiral environments:
- Stereoselectivity : The (S)-enantiomer is preferred in reactions requiring specific spatial orientation, such as asymmetric epoxide ring-opening reactions to produce (S)-configured alcohols or amines.
Positional Isomer: (S)-Glycidyl Nosylate (2-Nitrobenzenesulfonate)
(S)-Glycidyl nosylate (CAS 115314-14-2) substitutes the nitro group at the ortho position (2-nitro) instead of para (4-nitro). Structural differences lead to distinct reactivity:
- Electronic Effects : The para-nitro group in (S)-(+)-Glycidyl-4-nitrobenzenesulfonate provides stronger electron-withdrawing effects, accelerating sulfonate leaving in nucleophilic substitutions compared to the ortho isomer.
- Steric Hindrance : The ortho-nitro group may introduce steric constraints, reducing reactivity in bulky reaction environments .
Functional Group Variants
- 4-N-Hexyloxynitrobenzene (CAS 15440-98-9) : A nitrobenzene derivative with a hexyloxy chain. Unlike this compound, it lacks the sulfonate-epoxide system, limiting its utility in alkylation but enabling applications as a nitroaromatic solvent or intermediate .
- 4-Hydroxy-beta-nitrostyrene (CAS 3179-08-6) : A conjugated nitroolefin with different reactivity (e.g., Michael addition vs. epoxide ring-opening) .
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Configuration | Key Application(s) |
|---|---|---|---|---|---|
| This compound | 118712-60-0 | C₉H₈NO₆S | Para-nitro | S | Chiral alkylation, drug synthesis |
| (R)-(-)-Glycidyl-4-nitrobenzenesulfonate | 123750-60-7 | C₉H₈NO₆S | Para-nitro | R | Mirror-image synthesis |
| (S)-Glycidyl nosylate (2-nitro isomer) | 115314-14-2 | C₉H₈NO₆S | Ortho-nitro | S | Less reactive alkylating agent |
| 4-N-Hexyloxynitrobenzene | 15440-98-9 | C₁₂H₁₇NO₃ | Para-nitro | N/A | Solvent, nitroaromatic intermediate |
Research Findings and Industrial Relevance
- Reactivity Hierarchy : this compound outperforms its ortho-nitro isomer in reactions requiring rapid sulfonate displacement, such as the synthesis of β-blockers or antiviral agents .
- Chiral Resolution : The (S)-enantiomer is commercially prioritized (98% purity, Combi-Blocks) for asymmetric synthesis, while the (R)-enantiomer is less commonly employed .
- Stability : Both enantiomers exhibit similar thermal stability, but storage under anhydrous conditions is critical to prevent epoxide hydrolysis .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (S)-(+)-Glycidyl-4-nitrobenzenesulfonate in laboratory settings?
- Answer : This compound is thermally unstable and decomposes explosively under heat, friction, or shock, releasing toxic gases (CO, NOx, SOx) . Strict safety measures include:
- Storage in a cool, dark, well-ventilated area away from oxidizers, acids, and bases.
- Use of PPE (nitrile gloves, safety goggles) and local exhaust ventilation to avoid inhalation or skin contact.
- Immediate decontamination of spills with non-combustible absorbents and avoidance of aqueous runoff into drains .
- Methodological Note : Conduct risk assessments using Safety Data Sheets (SDS) and implement emergency protocols (e.g., eyewash stations, fire suppression) for accidental exposure.
Q. How is the enantiomeric purity of this compound validated post-synthesis?
- Answer : Key techniques include:
- Chiral HPLC : Employing chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers.
- Polarimetry : Measuring optical rotation ([α]D) and comparing to literature values (e.g., +15.8° for the (S)-enantiomer) .
- X-ray Crystallography : Resolving crystal structures to confirm absolute configuration .
- Methodological Note : Cross-validate results with multiple techniques to mitigate instrumental biases.
Advanced Research Questions
Q. What role does the nitrobenzenesulfonate group play in the reactivity of this compound in ring-opening reactions?
- Answer : The 4-nitrobenzenesulfonate (nosylate) group is a superior leaving group compared to mesylates or tosylates due to its electron-withdrawing nitro moiety, which enhances electrophilicity at the epoxide ring. This facilitates nucleophilic attacks (e.g., by amines, alcohols) in stereoselective synthesis .
- Methodological Note : Monitor reaction kinetics via <sup>1</sup>H NMR to track epoxide ring-opening progress and optimize conditions (e.g., solvent polarity, nucleophile concentration).
Q. How can researchers address contradictions in reported stability data for this compound across different solvents?
- Answer : Systematic stability studies should:
- Test solvents (aprotic vs. protic, polar vs. nonpolar) under controlled temperatures (e.g., 25°C, 40°C).
- Use HPLC or GC-MS to quantify decomposition products (e.g., 4-nitrobenzenesulfonic acid) over time .
- Apply Arrhenius kinetics to model degradation rates and identify solvent-specific decomposition pathways.
- Methodological Note : Pre-purify solvents to remove trace acids/bases that may accelerate decomposition.
Q. What strategies enhance the stereochemical fidelity of this compound in asymmetric catalysis?
- Answer : To preserve enantiopurity during reactions:
- Use anhydrous, degassed solvents to prevent racemization via hydrolysis or oxidation.
- Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) to control ring-opening stereochemistry .
- Optimize reaction temperatures (lower temps reduce epoxide ring strain and unintended rearrangements).
- Methodological Note : Characterize products via <sup>13</sup>C NMR or circular dichroism (CD) to confirm stereochemical outcomes.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points for this compound?
- Answer : Literature values vary (e.g., 85°C in SDS vs. unlisted in synthesis studies ). Potential causes include:
- Polymorphism: Recrystallize the compound from different solvents (e.g., EtOAc, hexane) and analyze via DSC.
- Impurity profiles: Use elemental analysis or mass spectrometry to assess purity thresholds affecting thermal properties.
- Methodological Note : Report detailed purification methods (e.g., column chromatography vs. recrystallization) to ensure reproducibility.
Experimental Design Considerations
Q. What precautions are necessary when designing kinetic studies with this compound?
- Answer :
- Avoid metal catalysts or bases that may induce unintended side reactions (e.g., epoxide polymerization).
- Use inert atmospheres (N2 or Ar) to prevent oxidation of the nitro group.
- Calibrate calorimeters to detect exothermic decomposition events during scale-up .
- Methodological Note : Conduct small-scale pilot reactions before scaling to mitigate safety risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
